4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione
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Overview
Description
4,9-Dimethyl-1H,2H,6H,7H-pyridazino[4,5-g]phthalazine-1,6-dione is a heterocyclic compound that features a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-dimethyl-1H,2H,6H,7H-pyridazino[4,5-g]phthalazine-1,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with phthalic anhydride, followed by cyclization and methylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4,9-Dimethyl-1H,2H,6H,7H-pyridazino[4,5-g]phthalazine-1,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4,9-Dimethyl-1H,2H,6H,7H-pyridazino[4,5-g]phthalazine-1,6-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4,9-dimethyl-1H,2H,6H,7H-pyridazino[4,5-g]phthalazine-1,6-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share structural similarities and exhibit diverse biological activities.
Phthalazine Derivatives: These compounds also feature fused ring systems and are studied for their pharmacological properties.
Uniqueness
4,9-Dimethyl-1H,2H,6H,7H-pyridazino[4,5-g]phthalazine-1,6-dione is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H10N4O2 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1,6-dimethyl-3,8-dihydropyridazino[4,5-g]phthalazine-4,9-dione |
InChI |
InChI=1S/C12H10N4O2/c1-5-7-3-10-8(6(2)14-16-12(10)18)4-9(7)11(17)15-13-5/h3-4H,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
HKGXDXJMXZTGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C2=CC3=C(C=C12)C(=O)NN=C3C |
Origin of Product |
United States |
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